ML148
Overview
Description
ML148 is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme involved in the metabolism of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound has an IC50 value of 56 nanomolar, indicating its high potency . This compound is primarily used in scientific research to study prostaglandin-signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML148 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using chromatographic techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The production involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: ML148 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
ML148 has a wide range of applications in scientific research:
Mechanism of Action
ML148 exerts its effects by selectively inhibiting 15-hydroxyprostaglandin dehydrogenase. This enzyme is responsible for the degradation of prostaglandins, and its inhibition leads to increased levels of prostaglandins in the body. The molecular target of this compound is the active site of 15-hydroxyprostaglandin dehydrogenase, where it binds and prevents the enzyme from catalyzing the oxidation of prostaglandins .
Comparison with Similar Compounds
Uniqueness of ML148: this compound is unique due to its high selectivity and potency as an inhibitor of 15-hydroxyprostaglandin dehydrogenase. Its ability to selectively inhibit this enzyme makes it a valuable tool in studying prostaglandin-signaling pathways and exploring potential therapeutic applications .
Properties
IUPAC Name |
[1-(3-methylphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-6-5-7-17(12-15)23-14-21-18-13-16(8-9-19(18)23)20(24)22-10-3-2-4-11-22/h5-9,12-14H,2-4,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNOQZALLOQMPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)N4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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